2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide is a chemical compound notable for its applications in medicinal chemistry, particularly as an impurity reference in pharmaceutical formulations. This compound is structurally related to Lansoprazole, a medication used to treat gastrointestinal disorders. The compound's molecular formula is , and it has a molecular weight of approximately 292.68 g/mol.
This compound is classified under the category of pyridine derivatives and is specifically recognized as a pyridine N-oxide. It is often synthesized as an intermediate or impurity in the production of other pharmaceuticals, particularly those related to proton pump inhibitors like Lansoprazole. The chemical structure features a chloromethyl group and a trifluoroethoxy substituent, which contribute to its unique properties and reactivity.
The synthesis of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide typically involves several steps, including the chloromethylation of pyridine derivatives and subsequent oxidation processes.
The molecular structure of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide can be represented using various chemical notation systems:
Cc1c(OCC(F)(F)F)ccnc1CCl
InChI=1S/C12H12ClF3N2O/c1-7-4-5-11(16)13(6-7)8(17)9(14)10(15)12(18)19/h4-6H,1-3H3
The structure features a pyridine ring with substituents that include a chloromethyl group and a trifluoroethoxy group at specific positions, contributing to its chemical properties and reactivity.
The reactivity of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide can be characterized by its ability to participate in various chemical reactions:
The mechanism of action for 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide primarily revolves around its role as an intermediate in synthesizing bioactive compounds. Its structural features allow it to interact with biological targets effectively:
The physical properties of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide include:
Chemical properties include:
The primary applications of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide are found within pharmaceutical research:
This comprehensive analysis highlights the significance of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide in both synthetic chemistry and pharmaceutical applications.
This heterocyclic compound features a pyridine core functionalized at three key positions: a chloromethyl group (-CH₂Cl) at C2, a methyl group (-CH₃) at C3, and a 2,2,2-trifluoroethoxy moiety (-OCH₂CF₃) at C4. The N-oxide designation indicates oxidation of the pyridine nitrogen, creating a polarized N⁺–O⁻ bond that fundamentally alters the ring’s electronic properties. Systematic nomenclature follows IUPAC numbering: the parent pyridine N-oxide is prioritized, with substituents ordered by position (C2, C3, C4). The compound is frequently referenced in pharmaceutical literature as a Lansoprazole precursor, reflecting its role in synthesizing this proton pump inhibitor [5] [9].
Table 1: Chemical Identity Profile
Property | Value/Descriptor |
---|---|
Systematic Name | 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine 1-Oxide |
CAS Registry Number | 127337-60-4 (hydrochloride salt) [6] [8] |
Molecular Formula | C₉H₉ClF₃NO₂ |
Molecular Weight | 255.63 g/mol |
Key Structural Features | Pyridine N-oxide ring, -CH₂Cl, -CH₃, -OCH₂CF₃ |
SMILES Notation | ClCc1c(C)nccc1(=O)OCC(F)(F)F |
Pyridine N-oxides emerged as pivotal motifs in mid-20th-century heterocyclic chemistry due to their unique reactivity. Early studies (1950s-60s) revealed that N-oxidation activates pyridine rings toward electrophilic substitution and facilitates nucleophilic displacements at adjacent positions—transformations impossible with pristine pyridines. The trifluoroethoxy group’s introduction in the 1980s marked a strategic advancement, leveraging fluorine’s strong electron-withdrawing effects to fine-tune the ring’s electronic landscape. This modification proved critical for developing bioactive molecules where precise pKa modulation was essential, notably in antiulcer agents [5] [9]. The specific combination of chloromethyl and N-oxide functionalities in this compound created a versatile synthon: the chlorine serves as a leaving group for nucleophilic attacks (e.g., by benzimidazole thiols), while the N-oxide enhances C2’s electrophilicity and stabilizes transition states. This dual reactivity underpins its value in constructing complex therapeutic scaffolds.
This compound’s primary industrial significance lies in synthesizing Lansoprazole—a blockbuster proton pump inhibitor (PPI) used globally for gastroesophageal reflux and peptic ulcer disease. The chloromethyl group undergoes nucleophilic substitution with 2-mercaptobenzimidazole, forming the critical C-S bond that bridges the pyridine and benzimidazole units of the PPI structure. The N-oxide moiety is not present in the final drug; instead, it acts as a temporary activating group that is reduced during later synthetic steps. This strategic activation enables higher yields and cleaner reactions compared to non-oxidized precursors [5] [7] [9].
Table 2: Key Synthetic Applications
Application | Reaction Partner | Product Formed |
---|---|---|
Lansoprazole Synthesis | 2-Mercaptobenzimidazole | Sulfenamide-coupled intermediate |
Dexlansoprazole Precursor | Resolved benzimidazole thiol | Enantiomerically pure PPI intermediate |
Analog Development | Variant heterocyclic thiols | Novel PPI analogs for SAR studies |
Industrial synthesis typically employs m-chloroperbenzoic acid (mCPBA) for pyridine N-oxidation, achieving conversions >95% under mild conditions (0–5°C). Process chemists optimize this step meticulously, as over-oxidation can degrade the chloromethyl group. Post-coupling, the N-oxide is catalytically reduced (e.g., using Pd/C or Na₂S₂O₄) to yield the active pharmaceutical ingredient (API). The trifluoroethoxy group remains intact throughout, providing optimal pKa (≈4.0) for proton accumulation in the acidic parietal cell canaliculi [2] [5] [9].
Figure 1: N-Oxide Role in Nucleophilic Substitution
Pyridine N-Oxide + Nu⁻ → Step 1: Nucleophilic attack at C2 (accelerated by N-oxide) Step 2: Elimination of chloride leaving group Step 3: Post-coupling reduction to yield API
Beyond PPIs, this intermediate enables access to fluorinated pyridine libraries for agricultural and materials science applications, exploiting the trifluoroethoxy group’s metabolic stability and lipophilicity [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0